molecular formula C22H18N2O2 B2559401 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione CAS No. 58979-57-0

1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2559401
CAS No.: 58979-57-0
M. Wt: 342.398
InChI Key: MQLIXMZABNHDCJ-UHFFFAOYSA-N
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Description

1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of indole-2,3-dione with benzylamine and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(N-benzylanilino)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-21-19-13-7-8-14-20(19)24(22(21)26)16-23(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLIXMZABNHDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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